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Cbz-N-PEG10-acid

Cat. No.: B8030005
M. Wt: 663.7 g/mol
InChI Key: CJDBKZDEYOBVGN-UHFFFAOYSA-N
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Description

Significance of PEGylation in Advanced Bioconjugation and Materials Science

PEGylation, the covalent attachment of PEG to a molecule, is a widely adopted strategy to improve the physicochemical and biological properties of therapeutic agents and materials ekb.egnih.govbiosyn.com. In bioconjugation, PEGylation can enhance the solubility of hydrophobic molecules in aqueous solutions, increase the stability of conjugated molecules by protecting them from degradation and reducing immunogenicity, and improve pharmacokinetic properties such as increased bioavailability and prolonged circulation time broadpharm.comnih.govbiosyn.comaxispharm.comacs.org. For instance, PEGylated proteins have shown improved stability and extended half-lives in biological systems compared to their non-PEGylated counterparts broadpharm.combiosyn.comacs.orgnih.gov.

In materials science, PEGylation is employed to modify surfaces and create biocompatible materials for applications ranging from medical devices to drug delivery systems chempep.combiochempeg.comresearchgate.net. PEGylated silica-based nanocomposites, for example, have garnered attention for their enhanced biocompatibility and versatility in diagnostics and drug delivery researchgate.net. The presence of PEG on material surfaces can reduce non-specific protein adsorption and minimize immune responses, contributing to better integration within biological systems researchgate.netmdpi.com.

Role of Bifunctional Linkers in Modular Chemical Synthesis

Bifunctional linkers are molecules possessing two distinct reactive functional groups, enabling the coupling of two different molecular entities chempep.com. These linkers are central to modular chemical synthesis, a strategy that involves assembling complex molecules from smaller, pre-functionalized building blocks Current time information in San Francisco, CA, US.symeres.com. Bifunctional PEG linkers, with reactive groups at both ends of the PEG chain, are particularly valuable in this context. They serve as flexible spacers that can bridge two different molecules, imparting the beneficial properties of PEG to the resulting conjugate chempep.com.

The modular approach using bifunctional linkers is widely applied in the development of complex structures such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) broadpharm.comsymeres.comamericanpharmaceuticalreview.com. In ADCs, bifunctional linkers connect a cytotoxic drug payload to an antibody, facilitating targeted drug delivery broadpharm.comamericanpharmaceuticalreview.com. The design of these linkers, including their length and chemical composition (e.g., incorporating PEG), significantly impacts the conjugate's potency, stability, and pharmacokinetic profile broadpharm.comamericanpharmaceuticalreview.com. Similarly, in PROTACs and other bifunctional modalities, linkers play a determining role in the efficiency and selectivity of the molecule by connecting a target protein ligand to an E3 ligase recruiting element symeres.comub.edu.

Specific Context of Cbz-N-PEG10-acid as a Protected Amine-Terminated PEG Acid Linker

This compound represents a specific type of bifunctional PEG linker. It features a PEG chain of 10 ethylene (B1197577) glycol units, terminated with a carboxylic acid group at one end and an amine group protected by a benzyloxycarbonyl (Cbz) group at the other.

The Cbz group (benzyloxycarbonyl) is a common protecting group for amines in organic synthesis, particularly in peptide chemistry total-synthesis.comfiveable.memasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org. It protects the amine functionality as a carbamate (B1207046), which is stable under various conditions, including basic and mildly acidic environments total-synthesis.comfiveable.memasterorganicchemistry.comorganic-chemistry.org. The Cbz group can be selectively removed, typically through hydrogenolysis, to reveal the free amine for subsequent reactions total-synthesis.commasterorganicchemistry.comorganic-chemistry.org. This orthogonal deprotection strategy is crucial for synthesizing complex molecules with multiple reactive groups fiveable.memasterorganicchemistry.comorganic-chemistry.org.

The carboxylic acid functional group at the other terminus of this compound is reactive and can be coupled with molecules containing amine or hydroxyl groups, often through the formation of amide or ester bonds, respectively broadpharm.comresearchgate.net. This coupling typically requires activation of the carboxylic acid group using coupling reagents such as EDC or HATU broadpharm.comresearchgate.net.

The PEG10 chain provides the characteristic advantages of PEG linkers, including increased solubility, reduced immunogenicity, and flexibility chempep.combroadpharm.comaxispharm.com. The defined length of the PEG10 chain (where '10' indicates the number of ethylene glycol units) is important for controlling the distance and spatial relationship between the two molecules being conjugated, which can impact the biological activity and pharmacokinetic properties of the resulting conjugate broadpharm.comsymeres.comamericanpharmaceuticalreview.com.

This compound, therefore, serves as a versatile building block in modular synthesis. The protected amine allows for selective reactions to be carried out at the carboxylic acid end. Once the conjugation via the acid is complete, the Cbz group can be removed to liberate the primary amine, which is then available for further coupling reactions with a different molecule. This stepwise functionalization allows for the creation of complex bioconjugates with precise control over the attachment points and stoichiometry. Linkers with protected amine and carboxylic acid functionalities are valuable in creating diverse conjugates for applications in drug delivery, surface modification, and the construction of complex molecular architectures bohrium.combroadpharm.comaxispharm.combroadpharm.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H53NO14 B8030005 Cbz-N-PEG10-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53NO14/c33-30(34)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-31(35)46-28-29-4-2-1-3-5-29/h1-5H,6-28H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDBKZDEYOBVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Strategic Protecting Group Chemistry

Structural Components of Cbz-N-PEG10-acid

The compound's structure is defined by three key components: the Cbz group, the PEG10 chain, and the carboxylic acid.

Carbobenzoxy (Cbz) Protecting Group Chemistry

The carbobenzoxy (Cbz) group, also known as the benzyloxycarbonyl or Z group (in honor of its co-discoverer Leonidas Zervas), is a widely used protecting group for amines total-synthesis.commasterorganicchemistry.comwikipedia.orgbachem.com. It functions by converting the nucleophilic and basic amine into a less reactive carbamate (B1207046) total-synthesis.comwikipedia.orgorganic-chemistry.org. This protection is crucial in multi-step synthesis to prevent unwanted side reactions involving the amine functionality while transformations are carried out elsewhere in the molecule organic-chemistry.orgbrainly.comfiveable.me.

Cbz protection is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or activated agents like Cbz₂O or Cbz-OSu, often in the presence of a base total-synthesis.comwikipedia.orgtotal-synthesis.com. The Cbz group is generally stable under basic and most aqueous acidic conditions bachem.combrainly.comfiveable.meijacskros.com. Its primary method of removal is catalytic hydrogenation, commonly using palladium on carbon (Pd/C) under a hydrogen atmosphere masterorganicchemistry.combachem.comfiveable.me. This deprotection method is considered mild and occurs at neutral pH, making it compatible with many other functional groups masterorganicchemistry.com. Other methods for Cbz deprotection exist, including treatment with strong acids like HBr/acetic acid or neat HF, and certain transition metal catalysis total-synthesis.combachem.com. Nucleophilic deprotection protocols using reagents like 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) have also been reported as alternatives to hydrogenolysis organic-chemistry.org.

Terminal Carboxylic Acid Functional Group Reactivity

The terminal carboxylic acid group (-COOH) is a versatile functional group capable of participating in various chemical reactions, particularly those involving the formation of amide or ester bonds lumiprobe.comaxispharm.com. Carboxylic acids can react with amines in the presence of coupling reagents (such as EDC or HATU) to form stable amide linkages, a common reaction in bioconjugation and peptide synthesis axispharm.combroadpharm.comrsc.org. The carboxylic acid can also be activated to form more reactive intermediates, such as N-hydroxysuccinimide (NHS) esters, pentafluorophenol (B44920) (PFP) esters, or acid chlorides, which are highly reactive towards amines axispharm.combroadpharm.comrsc.org. The reactivity of the carboxylic acid can be influenced by its local chemical environment and the reaction conditions, including pH rsc.org. In some biological contexts, carboxylic acids can be activated to form coenzyme A conjugates, which can then undergo further reactions, such as conjugation with amino acids acs.org.

Rationale for Cbz Protection in Synthesis and Conjugation

The Cbz group is employed in this compound primarily to protect the amine functionality during synthetic manipulations or conjugation reactions involving the carboxylic acid end of the molecule. This selective protection is essential when the synthetic strategy requires reactions at the carboxylic acid without affecting the amine. The Cbz group's stability under various conditions, including those used for activating or coupling the carboxylic acid, makes it a suitable choice for this purpose brainly.comfiveable.me. Its facile removal by catalytic hydrogenation provides a clean method to reveal the free amine at a desired stage of the synthesis or conjugation, allowing for subsequent reactions involving the amine group masterorganicchemistry.combachem.comfiveable.me. This ability to selectively protect and deprotect the amine is fundamental to building complex molecules step-by-step.

Orthogonal Deprotection Strategies for this compound in Complex Systems

Orthogonal deprotection is a strategy in organic synthesis that utilizes different protecting groups that can be removed selectively under mutually compatible conditions masterorganicchemistry.comorganic-chemistry.orgfiveable.me. This allows for the deprotection of one functional group while leaving others intact organic-chemistry.orgfiveable.me. In the context of this compound, orthogonal deprotection strategies would be relevant if the molecule were part of a larger, more complex system containing other protected functional groups.

The Cbz group is typically removed by hydrogenolysis masterorganicchemistry.combachem.comfiveable.me. This method is orthogonal to the deprotection of several other common protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is removed by acid, and the fluorenylmethoxycarbonyl (Fmoc) group, which is removed by base masterorganicchemistry.comorganic-chemistry.orgfiveable.me. The terminal carboxylic acid in this compound does not typically require a protecting group itself for reactions involving the Cbz-protected amine or the PEG chain, but its reactivity needs to be considered when planning orthogonal deprotections of other groups in a complex molecule.

For instance, if this compound were conjugated to a molecule also containing a Boc-protected amine, the Boc group could be removed with acid without affecting the Cbz group or the carboxylic acid (under appropriate conditions) masterorganicchemistry.comorganic-chemistry.org. Conversely, the Cbz group could be removed by hydrogenolysis, which would generally not affect a Boc-protected amine or a free carboxylic acid masterorganicchemistry.comorganic-chemistry.org. The selection of orthogonal protecting groups and their corresponding deprotection conditions is critical to ensure that only the desired functional group is deprotected at each step of a multi-step synthesis or conjugation organic-chemistry.orgfiveable.me.

Synthetic Methodologies and Derivatization Approaches

General Synthetic Routes for PEG-based Linkers

Polyethylene (B3416737) glycol (PEG)-based linkers are synthesized through various methodologies, tailored to introduce specific functional groups at the termini of the polymer chain. A fundamental approach involves the ring-opening polymerization of ethylene (B1197577) oxide. nih.gov However, for creating well-defined, heterobifunctional linkers, the modification of commercially available, symmetrical PEGs is a common and versatile strategy. mdpi.com

Key synthetic routes often begin with a linear, symmetrical PEG diol (HO-PEG-OH). Selective activation of one hydroxyl group, for instance, through tosylation, allows for its specific conversion into another functional group. mdpi.com This monotosylated PEG can then be reacted with various nucleophiles to introduce functionalities like azides, which can be further reduced to primary amines. mdpi.com The remaining hydroxyl group can be oxidized to a carboxylic acid, yielding a heterobifunctional PEG-linker such as an amine-PEG-acid.

PEGylation chemistry leverages a range of functional groups to conjugate with target molecules. creativepegworks.com

Amine PEGylation: PEG linkers with a terminal N-hydroxysuccinimide (NHS) ester react efficiently with primary amines on molecules like peptides or proteins to form stable amide bonds. creativepegworks.combiochempeg.com Alternatively, PEG-aldehydes can react with N-terminal amines under specific pH conditions through reductive amination. interchim.fr

Carboxyl PEGylation: PEG linkers containing a terminal amine or hydrazide group can be coupled to carboxylic acids on target molecules. creativepegworks.com This reaction typically requires the activation of the carboxyl group using coupling agents. creativepegworks.combiochempeg.com

Thiol PEGylation: Maleimide-functionalized PEGs are commonly used to react specifically with free thiol groups, such as those on cysteine residues, via a Michael addition reaction. biochempeg.com

Specific Synthesis of Cbz-N-PEG10-acid and Analogues

This compound is part of a series of analogous compounds where the length of the PEG chain varies. These linkers contain a Cbz-protected amino group at one end and a terminal carboxylic acid at the other. axispharm.com The Cbz group serves as a stable protecting group for the amine, preventing it from participating in unwanted side reactions during subsequent chemical modifications, particularly those involving the terminal carboxyl group. vectorlabs.com This protecting group can be selectively removed later in a synthetic sequence, typically via hydrogenation, to reveal the primary amine for further conjugation. vectorlabs.com

While the precise, proprietary synthesis route may vary by manufacturer, a plausible general pathway for Cbz-N-PEG-acid linkers can be postulated. The synthesis would likely start with a heterobifunctional PEG precursor, such as amino-PEG-alcohol. The terminal amino group is first protected by reacting it with a carboxybenzylating agent (e.g., benzyl (B1604629) chloroformate, Cbz-Cl). Subsequently, the terminal hydroxyl group of the Cbz-protected PEG-alcohol is oxidized to a carboxylic acid using standard oxidation reagents. This two-step process yields the desired Cbz-N-PEG-acid linker.

A variety of these linkers are available, differing in the number of repeating ethylene glycol units.

Compound NameMolecular Weight (g/mol)
Cbz-N-Amido-PEG2-acid311.32
Cbz-N-Amido-PEG3-acid355.37
Cbz-N-Amido-PEG4-acid399.43
Cbz-N-Amido-PEG8-acid575.65
Cbz-N-Amido-PEG10-acid663.75
Cbz-N-Amido-PEG12-acid751.86

Data sourced from AxisPharm. axispharm.com

Chemical Activation Strategies for the Terminal Carboxylic Acid

The terminal carboxylic acid of this compound is relatively unreactive on its own and requires chemical activation to efficiently form stable amide bonds with primary amines. creativepegworks.com This activation is a critical step in conjugation chemistry.

The most common and versatile method for activating carboxylic acids for bioconjugation is the use of carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com The reaction mechanism proceeds in two stages:

Formation of O-acylisourea intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. thermofisher.commdpi.com This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxylic acid if it does not react with an amine. thermofisher.com

Amine Reaction and Amide Bond Formation: The O-acylisourea intermediate can be directly attacked by a primary amine, forming a stable amide bond and releasing a soluble urea (B33335) byproduct. thermofisher.com

To improve the efficiency of the reaction and reduce hydrolysis of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS) is often added to the reaction mixture. thermofisher.commdpi.com NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. researchgate.netresearchgate.net This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines, leading to more efficient and reliable amide bond formation. thermofisher.comresearchgate.net This two-step, one-pot reaction is typically most effective in an acidic pH range of 4.5–5.0. axispharm.com

Besides EDC/NHS, other reagents are available for activating carboxylic acids and forming amide bonds.

ReagentFull NameTypical Use/Conditions
DCCN,N'-DicyclohexylcarbodiimideUsed in non-aqueous, organic synthesis; similar mechanism to EDC. thermofisher.comnih.gov
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateA highly efficient coupling reagent used in organic synthesis, often for difficult couplings. axispharm.com
CDICarbonyldiimidazoleActivates carboxylic acids for direct conjugation to amines in non-aqueous conditions. thermofisher.com

Derivatization from this compound to Other Functionalities

This compound serves as a valuable precursor that can be derivatized into more reactive forms for specific applications.

A primary derivatization strategy is the conversion of the terminal carboxylic acid into an activated ester, most commonly an NHS ester. axispharm.com This is achieved using the same EDC/NHS chemistry described previously. By reacting this compound with EDC and NHS, a Cbz-N-PEG10-NHS ester is formed. thermofisher.combroadpharm.com

This resulting Cbz-N-PEG10-NHS ester is an amine-reactive PEG reagent. broadpharm.com It can be purified and stored, providing a convenient, ready-to-use linker for conjugating to molecules containing primary amines. The reaction between the NHS ester and an amine proceeds readily at a physiological pH of 7–9 to form a highly stable amide bond. biochempeg.combroadpharm.com This makes the NHS ester derivative a widely used tool in bioconjugation for labeling proteins, antibodies, and other biomolecules. broadpharm.com

Introduction of Click Chemistry Handles

The heterobifunctional nature of this compound, possessing a protected amine at one terminus and a carboxylic acid at the other, allows for the selective introduction of click chemistry handles. These handles, primarily azide (B81097) and alkyne functionalities, are instrumental in modern bioconjugation, facilitating highly efficient and specific ligation reactions. The strategic derivatization of this compound at either of its termini transforms it into a versatile building block for the construction of complex molecular architectures.

Functionalization at the Carboxylic Acid Terminus

The carboxylic acid moiety of this compound serves as a key site for the introduction of click chemistry handles through amide bond formation. This approach maintains the Cbz-protected amine for potential subsequent deprotection and further modification.

Alkynylation via Amide Coupling: A prevalent strategy to append an alkyne group is the coupling of the terminal carboxylic acid with an amine-bearing alkyne, such as propargylamine. This reaction is typically mediated by carbodiimide (B86325) coupling agents.

Detailed research has demonstrated the efficacy of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of a stable amide bond. nih.govaxispharm.com The reaction proceeds by activating the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine of propargylamine.

Table 1: Representative Conditions for Alkynylation of this compound
ReagentsSolventReaction TimeTemperatureReported Yield
Propargylamine, EDC, NHSDMF or DMSO12-24 hoursRoom TemperatureGood to Excellent
Propargylamine, HATU, DIPEACH₂Cl₂ or DMF2-4 hoursRoom TemperatureHigh

Azidation of the Carboxylic Acid: Alternatively, an azide handle can be introduced at the carboxylic acid terminus. A common method involves the conversion of the carboxylic acid to an acyl azide. This transformation can be achieved using diphenylphosphoryl azide (DPPA). nih.govresearchgate.net This one-pot procedure is advantageous as it avoids the isolation of potentially unstable acyl azide intermediates. nih.gov The reaction mechanism involves the formation of a mixed anhydride, which is then converted to the acyl azide. nih.gov

Table 2: Methodologies for Azidation of this compound
MethodKey ReagentsDescription
Direct AzidationDiphenylphosphoryl azide (DPPA), TriethylamineA one-pot conversion of the carboxylic acid to an acyl azide.
Two-Step Amide CouplingEDC/NHS, followed by an amino-azide reagentFormation of an amide bond with a bifunctional linker containing an amine and an azide.

Functionalization at the Amine Terminus

To introduce a click chemistry handle at the N-terminus, the carbobenzoxy (Cbz) protecting group must first be removed.

Cbz Deprotection: The removal of the Cbz group is typically accomplished through catalytic hydrogenolysis. vectorlabs.comorganic-chemistry.org This method involves the use of a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. vectorlabs.com This process is generally clean and efficient, yielding the free amine. Alternative methods, such as using strong acids, can also be employed for Cbz deprotection. tdcommons.org

Introduction of Alkyne or Azide Handles: Once the primary amine is exposed, it can be readily functionalized with a variety of amine-reactive reagents that contain an alkyne or azide moiety. A widely used approach is the reaction of the deprotected amine with an N-hydroxysuccinimide (NHS) ester of an alkyne- or azide-containing carboxylic acid. broadpharm.combroadpharm.com This reaction proceeds efficiently at neutral to slightly basic pH to form a stable amide linkage. broadpharm.combroadpharm.com

Table 3: Post-Deprotection Functionalization of the Amine Terminus
Click HandleReagent TypeReaction Conditions
AlkyneAlkyne-PEG-NHS esterpH 7.0-8.0 in a non-amine containing buffer (e.g., PBS)
AzideAzido-PEG-NHS esterpH 7.0-8.0 in a non-amine containing buffer (e.g., PBS)

The successful introduction of these click chemistry handles onto the this compound backbone furnishes a suite of valuable heterobifunctional linkers, enabling their seamless integration into various modular synthetic strategies for advanced applications in drug delivery, proteomics, and materials science.

Advanced Functionalization and Bioconjugation Strategies Utilizing Cbz N Peg10 Acid

Conjugation to Peptides and Proteins

Cbz-N-PEG10-acid serves as a key reagent for the PEGylation of peptides and proteins, a strategy widely employed to enhance their therapeutic properties. The method of conjugation can be tailored to be either site-specific, for homogenous products with preserved function, or non-specific, for a more straightforward modification process.

Site-Specific Peptide and Protein Ligation (e.g., via transglutaminase chemistry)

Site-specific conjugation ensures that the PEG linker is attached to a predetermined location on the peptide or protein, which is crucial for preserving the biomolecule's native structure and biological activity. nih.gov One powerful enzymatic method for achieving this is through the use of transglutaminase (TGase). nih.govgoogle.com

Microbial transglutaminase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on the protein surface and a primary amine of a substrate. nih.gov In this context, the this compound can be utilized after the deprotection of its Cbz group, which exposes the primary amine. This amino-PEG derivative then acts as a substrate for TGase, allowing the enzyme to covalently link the PEG chain directly to accessible glutamine residues on the target protein. nih.gov This enzymatic approach is highly selective and can result in mono- or bis-PEGylated products, avoiding the heterogeneity often seen with other methods. nih.gov

Other site-specific strategies can also leverage the functionality of this compound. For instance, a protein can be genetically engineered to include a unique reactive handle, such as a cysteine residue. nih.gov The carboxylic acid end of this compound can be coupled to a different part of the protein, while the unique cysteine residue is reserved for another specific modification, allowing for the creation of dual-functionalized conjugates.

Table 1: Comparison of Site-Specific Ligation Strategies
StrategyTarget ResidueKey Reagents/EnzymesThis compound RoleKey Advantage
Transglutaminase ChemistryGlutamine (Gln)Transglutaminase (TGase)Acts as an amine donor after Cbz-deprotectionHigh selectivity for specific Gln residues nih.gov
Cysteine TaggingCysteine (Cys)Maleimide-PEG, Thiol-reactive reagentsCan be used to modify other sites (e.g., Lys) in conjunction with Cys-specific reagentsTargets unique, often engineered, cysteine residues nih.gov
N-terminal LigationN-terminal α-aminePEG–aldehyde (under acidic conditions)Can be adapted for N-terminal modification via its carboxyl groupTargets the unique pKa of the N-terminal amine nih.gov

Non-Specific Conjugation Approaches

Non-specific conjugation methods typically target the most accessible and reactive amino acid side chains on a protein's surface. The most common targets are the ε-amino groups of lysine (B10760008) residues due to their abundance and high nucleophilicity. google.com

The terminal carboxylic acid of this compound is ideal for this approach. It can be activated by carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS). nih.govcd-bioparticles.net EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then react with the primary amines on lysine residues to form stable amide bonds. The addition of NHS improves the efficiency of the reaction by converting the unstable intermediate into a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions. nih.govnih.gov This method results in a heterogeneous mixture of PEGylated proteins, with PEG chains attached at various lysine positions.

Strategies for Reporter Residue Integration in Peptide Mapping

In proteomics and pharmaceutical development, peptide mapping is a critical analytical technique used to confirm the primary structure of a protein and identify post-translational modifications. Covalently attaching this compound to a specific amino acid serves as a method for integrating a "reporter residue" or tag.

The presence of the monodisperse PEG10 chain significantly alters the physicochemical properties of the peptide it is attached to. During analysis by mass spectrometry (MS), the modified peptide will exhibit a distinct mass shift corresponding to the exact mass of the this compound moiety (663.75 Da). axispharm.com This allows for the unambiguous identification of the modified peptide fragment and, through tandem MS (MS/MS), the precise site of conjugation. nih.gov Similarly, in high-performance liquid chromatography (HPLC), the PEGylated peptide will have a different retention time compared to its unmodified counterpart, enabling its separation and quantification. This strategy is invaluable for verifying the outcome of a specific conjugation reaction and ensuring the consistency of a biopharmaceutical product.

Functionalization of Nanoparticles and Nanocarriers

This compound is instrumental in the surface modification of nanoparticles and nanocarriers, a critical step in preparing these materials for biomedical applications such as drug delivery and medical imaging. axispharm.com

Surface Modification for Steric Stabilization and Enhanced Biocompatibility

When nanoparticles are introduced into biological fluids, they are prone to aggregation due to high ionic strength and interaction with biomacromolecules. nih.gov Furthermore, they are often recognized by the immune system and rapidly cleared from circulation. Surface modification with PEG chains, a process known as PEGylation, is the most common and effective strategy to overcome these challenges. nih.gov

Attaching this compound to the surface of a nanoparticle creates a dense, hydrophilic layer. This PEG corona provides steric stabilization—a physical barrier that prevents nanoparticles from coming into close contact and aggregating. nih.govnih.gov This layer also masks the nanoparticle surface from opsonin proteins, thereby reducing recognition by macrophages and prolonging circulation time. nih.gov The inherent biocompatibility of PEG further reduces the potential for adverse immune responses, making the nanocarriers safer for in vivo use. mdpi.com

Table 2: Effects of Nanoparticle PEGylation
PropertyBefore PEGylationAfter PEGylation with this compoundUnderlying Mechanism
Colloidal StabilityLow (prone to aggregation)HighSteric hindrance from the PEG layer prevents particle-particle interaction nih.govnih.gov
BiocompatibilityVariable (can be immunogenic)EnhancedPEG is non-toxic and has low immunogenicity mdpi.com
Blood Circulation TimeShort (rapid clearance)ProlongedPEG layer reduces opsonization and uptake by the reticuloendothelial system nih.gov
SolubilityOften low in aqueous mediaIncreasedThe hydrophilic PEG chains improve interaction with water axispharm.com

Covalent Attachment of Ligands to Nanoparticle Surfaces

For applications like targeted drug delivery, it is essential to attach specific targeting ligands (e.g., antibodies, peptides, or small molecules) to the nanoparticle surface. mdpi.com this compound, as a heterobifunctional linker, is perfectly suited for this purpose. nih.gov

The functionalization process typically involves a two-step approach:

Attachment to Nanoparticle: The carboxylic acid end of this compound is covalently attached to the nanoparticle surface, which is often functionalized with primary amine groups. This reaction uses standard EDC/NHS chemistry to form a stable amide bond. nih.gov

Ligand Conjugation: The Cbz protecting group on the distal end of the PEG linker is then removed under mild conditions to expose a free primary amine. axispharm.combroadpharm.com This amine can then be used to covalently attach a targeting ligand. For example, if the ligand has an available carboxyl group, the same EDC/NHS chemistry can be used to form another amide bond.

This strategy ensures that the targeting ligand is positioned at the end of a flexible, hydrophilic PEG spacer, which improves its accessibility for binding to target receptors on cells while minimizing non-specific interactions. mdpi.com

Role in Modulating Nanoparticle-Protein Interactions

The functionalization of nanoparticles with this compound plays a critical role in modulating their interactions with proteins upon introduction into a physiological environment. When nanoparticles are administered intravenously, they are immediately coated by plasma proteins, a process known as opsonization. This protein corona can trigger recognition by the mononuclear phagocyte system (MPS), leading to rapid clearance of the nanoparticles from circulation, primarily by the liver and spleen. nih.gov The covalent attachment of this compound to a nanoparticle surface imparts "stealth" characteristics that can significantly mitigate this effect.

The polyethylene (B3416737) glycol (PEG) component of the molecule is the primary driver of this phenomenon. The PEG10 chain is hydrophilic and highly flexible, creating a hydrated layer on the nanoparticle surface. This layer provides a steric barrier that physically hinders the adsorption of plasma proteins onto the nanoparticle core. nih.gov By reducing opsonization, PEGylation with linkers like this compound decreases MPS recognition, thereby prolonging the circulation half-life of the nanoparticles and enhancing their potential to reach target tissues. nih.gov Studies comparing unmodified nanoparticles to their PEGylated counterparts have demonstrated a significant reduction in the amount of protein adsorbed on the surface of the modified particles. nih.gov The density and conformation of the PEG chains on the surface are crucial factors influencing the effectiveness of this protein-repelling shield. nih.gov

The table below summarizes the general effects of surface PEGylation, a key feature of this compound, on the physicochemical and biological properties of nanoparticles.

PropertyNon-PEGylated NanoparticlesPEGylated NanoparticlesRationale
Protein AdsorptionHighLow to ModerateThe hydrophilic PEG chains create a steric barrier, preventing protein access to the nanoparticle surface. nih.gov
Circulation Half-LifeShortExtendedReduced protein adsorption leads to decreased recognition and clearance by the mononuclear phagocyte system (MPS). nih.gov
Surface HydrophilicityVariableIncreasedThe ethylene (B1197577) glycol repeat units of the PEG chain are hydrophilic, increasing the overall water solubility and dispersibility of the nanoparticle. axispharm.com
Immune System RecognitionHighLowThe "stealth" properties conferred by the PEG layer help the nanoparticle evade immune surveillance. nih.gov

Immobilization onto Biomaterial Surfaces

This compound serves as a valuable bifunctional linker for the immobilization of PEG chains onto the surfaces of various biomaterials. This surface modification is a widely employed strategy to enhance the biocompatibility and performance of materials used in biomedical applications. The molecule's distinct chemical functionalities at each terminus—a terminal carboxylic acid and a carbobenzoxy (Cbz)-protected amine—allow for controlled, stepwise conjugation strategies.

The primary mode of immobilization involves the terminal carboxylic acid group. This functional group can be chemically activated to react with complementary functional groups present on a biomaterial surface, such as primary amines, to form stable, covalent amide bonds. cd-bioparticles.net This process effectively tethers the PEG linker to the material, presenting the flexible, hydrophilic PEG chain to the surrounding environment while the Cbz-protected amine remains available for subsequent functionalization steps if desired.

Strategies for Surface Grafting and Coating

Several chemical strategies can be employed to graft this compound onto biomaterial surfaces. The most common approach leverages the reactivity of its terminal carboxylic acid. This method typically involves a two-step process to ensure efficient and stable amide bond formation with amine-functionalized surfaces.

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first activated to create a more reactive intermediate. This is commonly achieved using carbodiimide chemistry, with reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). cd-bioparticles.net To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often included in the reaction to form a semi-stable NHS-ester intermediate, which is less susceptible to hydrolysis than the initial O-acylisourea intermediate formed by the carbodiimide.

Reaction with Surface Amines: The activated this compound (e.g., the NHS-ester) is then introduced to the biomaterial surface, which has been pre-functionalized to possess primary amine groups. The amine groups nucleophilically attack the activated carboxyl group, displacing the leaving group (NHS) and forming a stable amide linkage. researchgate.net

This covalent immobilization results in a high-density grafting of PEG chains, which significantly improves the surface hydrophilicity of the material. mdpi.com Alternative methods can include radiation-induced grafting, where ionizing radiation is used to create reactive sites on a polymer backbone for the attachment of molecules. mdpi.com

The following table outlines common chemical reactions used for surface grafting applicable to this compound.

Reaction TypeActivating ReagentsSurface Functional GroupResulting Linkage
Amide CouplingEDC/NHS, HATU, DCCPrimary Amine (-NH2)Amide (-CO-NH-)
EsterificationCarbodiimides (e.g., EDC)Hydroxyl (-OH)Ester (-CO-O-)

Application in Polymeric Scaffolds and Hydrogels

The surface modification of polymeric scaffolds and hydrogels with this compound is a key strategy for tailoring their biological performance in tissue engineering and regenerative medicine. These three-dimensional structures are designed to support cell growth and tissue formation, and their surface properties are critical for dictating cell-material interactions.

By grafting this compound onto the surfaces of scaffolds and hydrogels, the inherent anti-fouling properties of PEG can be imparted to the material. nih.gov The resulting hydrophilic surface resists the non-specific adsorption of proteins and adhesion of cells. This "blank slate" characteristic is particularly valuable as it minimizes inflammatory responses and allows for precise control over cellular interactions by subsequently incorporating specific cell-adhesive ligands or growth factors. nih.gov

The structure of this compound offers a dual advantage in this context. The PEG10 spacer provides the desired protein-repellent properties, while the Cbz-protected amine serves as a latent functional handle. Following the initial surface immobilization via the carboxylic acid, the Cbz group can be selectively removed under specific conditions to expose a primary amine. axispharm.comvectorlabs.com This newly available amine group can then be used for the secondary conjugation of bioactive molecules, such as peptides containing the RGD sequence to promote specific cell adhesion, thereby creating a multifunctional and highly tailored biomaterial environment.

Applications in Advanced Biomedical Research Systems

Design and Synthesis of Targeted Protein Degraders (PROTACs)

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic strategy. PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. The linker plays a critical role in bridging the POI and the E3 ligase, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein. PEG-based linkers, including Cbz-N-PEG10-acid and related structures, are frequently employed in PROTAC synthesis. Cbz-NH-PEG10-CH2COOH is identified as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. These linkers connect the two essential ligands crucial for forming PROTAC molecules and facilitating selective protein degradation via the ubiquitin-proteasome system within cells.

The length, flexibility, and composition of the linker significantly influence the efficiency of ternary complex formation and subsequent protein degradation. Optimization of linker length and the specific points of attachment to the POI ligand and E3 ligase ligand are critical aspects of PROTAC design. Studies have explored libraries of PROTACs with varying linker lengths and compositions to identify optimal configurations for inducing efficient degradation of target proteins. While specific data tables detailing the impact of this compound linker length on degradation efficiency were not extensively found in the search results, the general principle that linker characteristics, including the number of PEG units, are paramount in fine-tuning PROTAC activity is well-established in the literature. The Cbz protecting group on PEG linkers has been shown to be compatible with certain synthetic strategies for introducing functionalized linkers into complex molecules, allowing for orthogonal deprotection depending on the lability of other groups present.

Antibody-Drug Conjugates (ADCs) Development

Antibody-drug conjugates (ADCs) represent another class of targeted therapeutics, combining the specificity of antibodies with the cytotoxic potency of small molecule drugs. A key component of an ADC is the linker that connects the antibody to the cytotoxic payload. This linker must be stable in circulation to prevent premature drug release and specifically cleavable at the target site to release the payload within cancer cells. PEG-based linkers are utilized in ADC development to improve solubility, reduce aggregation, and enhance pharmacokinetic properties. While the search results did not provide specific examples of this compound used directly as an ADC linker with detailed research findings, PEG-based linkers are generally employed in this field. Cbz-N-amido-PEG3-acid is described as a non-cleavable linker for bioconjugation containing a PEG chain.

Enzyme-mediated conjugation offers a site-specific approach to attach payloads to antibodies, leading to more homogeneous ADC preparations with potentially improved therapeutic profiles. Enzymes such as transglutaminase and sortase A have been explored for creating stable linkages between antibodies and payloads. This method allows for precise control over the drug-to-antibody ratio (DAR) and conjugation site. Although the provided search results did not specifically detail the use of this compound in enzyme-mediated conjugation for ADCs, linkers with appropriate functional groups are required for these enzymatic reactions. The carboxylic acid terminus of this compound could potentially be utilized for conjugation strategies, either directly or after chemical modification, to facilitate enzymatic or chemical coupling to antibodies or payloads.

Advanced Targeted Delivery Systems

This compound and similar PEGylated molecules can play a role in advanced targeted delivery systems, particularly those involving nanocarriers. Nanocarriers functionalized with targeting ligands offer a promising approach to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target toxicity.

Ligand-mediated targeting involves conjugating specific molecules (e.g., antibodies, peptides, carbohydrates, small molecules like folic acid) to the surface of nanocarriers. These ligands bind to receptors that are overexpressed on the surface of target cells, promoting selective accumulation at the disease site and enhancing cellular uptake. PEG chains on nanocarriers contribute to passive targeting by extending circulation time and promoting accumulation in tumors via the enhanced permeability and retention (EPR) effect. Active targeting, mediated by ligands, builds upon this passive accumulation to achieve more specific binding and internalization. While the searches did not explicitly demonstrate the use of this compound for conjugating specific targeting ligands to nanocarriers, its structure with a reactive carboxylic acid and a PEG linker makes it a suitable candidate for such functionalization strategies, enabling the attachment of various amine-containing ligands.

The incorporation of PEG chains, a process known as PEGylation, is a well-established strategy to modulate the pharmacokinetic properties of therapeutic molecules and drug delivery systems in research models. PEGylation can increase the hydrodynamic size of a molecule or nanocarrier, reduce renal clearance, decrease opsonization by the immune system, and prolong circulation half-life. These effects can lead to improved drug exposure at the target site and reduced frequency of administration. While the search results did not provide specific pharmacokinetic data for this compound itself in research models, the PEG10 component is expected to impart stealth properties and extended circulation time when incorporated into a larger construct like a PROTAC or a functionalized nanocarrier, consistent with the known effects of PEGylation on pharmacokinetics.

Bioimaging Probe Development

In the realm of bioimaging, the development of effective molecular probes is crucial for visualizing biological processes, tracking biomolecules, and diagnosing diseases. PEG linkers, including compounds like this compound, play a significant role in the design and synthesis of such probes.

The incorporation of a PEG linker into a bioimaging probe offers several advantages. Polyethylene (B3416737) glycol is known for its non-toxicity, non-immunogenicity, and high water solubility, which are beneficial properties for probes intended for biological applications psyclopeptide.com. Attaching a PEG chain can enhance the solubility of hydrophobic imaging agents or targeting moieties, improving their dispersion and transport in biological systems psyclopeptide.com. Furthermore, the flexible and hydrophilic nature of the PEG spacer can help to reduce non-specific interactions between the probe and biological components, thereby improving target-specific accumulation and reducing background signal in imaging psyclopeptide.com.

This compound acts as a heterobifunctional linker due to its distinct reactive ends. The carboxylic acid group is a versatile handle for conjugation to molecules containing primary amines, often through amide bond formation using coupling reagents such as EDC or HATU biochempeg.combroadpharm.com. This allows for the attachment of imaging modalities, such as fluorescent dyes rsc.orgthermofisher.commdpi.comlicorbio.com, radioisotopes for PET or SPECT imaging neb.comtum.de, or other detectable labels. The Cbz-protected amine, after deprotection, can serve as another site for conjugation, enabling the attachment of a second molecule, such as a targeting ligand (e.g., a peptide, antibody fragment, or small molecule) that directs the probe to a specific cell type, tissue, or protein frontiersin.orgnih.gov.

The use of linkers like this compound facilitates modular approaches to probe synthesis frontiersin.org. This allows researchers to synthesize different components of the probe (the imaging reporter, the targeting group, and the linker) separately and then couple them together in a controlled manner. This modularity simplifies the synthesis process and allows for the easy interchange of different components to optimize probe properties for specific imaging applications.

While the general utility of PEG linkers in bioimaging probe development is well-established, specific detailed research findings or data tables focusing exclusively on the application of this compound in published bioimaging studies were not prominently found in the consulted literature. However, its structure and the known properties of similar PEG acid linkers indicate its potential as a valuable building block for creating diverse bioimaging probes by conjugating various imaging agents and targeting molecules.

Analytical Characterization Techniques for Cbz N Peg10 Acid and Its Conjugates

Spectroscopic Characterization

Spectroscopic methods utilize the interaction of electromagnetic radiation with the sample to gain insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. researchgate.netfigshare.com By analyzing the chemical shifts, multiplicities, and integration of signals in the NMR spectrum, the presence and arrangement of different atomic nuclei, particularly protons (¹H NMR) and carbon-13 (¹³C NMR), within the Cbz-N-PEG10-acid molecule and its conjugates can be confirmed. researchgate.netfigshare.comresearchgate.net

For this compound, characteristic signals would be expected from the protons of the Cbz group (aromatic protons, methylene (B1212753) protons adjacent to oxygen and nitrogen), the ethylene (B1197577) oxide units of the PEG chain (typically a strong multiplet around 3.5-3.9 ppm in ¹H NMR), and the protons near the carboxylic acid group. researchgate.net Changes in the NMR spectra upon conjugation can confirm the successful attachment of a molecule to the carboxylic acid or, after deprotection, to the amine. researchgate.netacs.org Two-dimensional NMR techniques, such as COSY and TOCSY, can provide further confirmation of coupled spin systems within the molecule. figshare.comuzh.chnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. acs.orgjournalajacr.com Each functional group vibrates at a characteristic frequency, resulting in unique absorption bands in the IR spectrum. journalajacr.comspectroscopyonline.com

For this compound, key functional groups include the carbonyl stretch from the Cbz group and the carboxylic acid (typically in the range of 1700-1750 cm⁻¹), the C-O-C stretching vibrations from the ether linkages in the PEG chain (around 1100 cm⁻¹), the N-H bending vibration if the Cbz group is considered as a protected amine derivative, and the broad O-H stretching vibration from the carboxylic acid group (around 2500-3500 cm⁻¹). acs.orgspectroscopyonline.com Upon conjugation via the carboxylic acid, the characteristic O-H stretch would decrease or disappear, and new bands corresponding to the newly formed amide bond might appear (around 1640-1690 cm⁻¹ for C=O stretch and 1500-1640 cm⁻¹ for N-H bending). acs.org FTIR can also be used to confirm the presence of PEG in conjugates. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com This technique is useful for quantifying substances that contain chromophores, which are functional groups that absorb UV or visible light. upi.edu

The Cbz group contains an aromatic ring, which is a chromophore and will exhibit absorbance in the UV region, typically around 254 nm. rsc.orginnovareacademics.in This absorbance can be used to quantify the concentration of this compound in a solution using the Beer-Lambert Law, provided the molar absorptivity is known. UV-Vis spectroscopy can also be used to assess the purity of the compound or its conjugates if impurities have distinct UV-Vis spectra. technologynetworks.cominnovareacademics.in While PEG itself does not have significant UV-Vis absorbance, conjugation to a molecule with a chromophore allows for the quantification of the conjugate using the chromophore's absorbance. thermofisher.com

Chromatographic Analysis

Chromatographic techniques are used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

HPLC is a widely used technique for separating, identifying, and quantifying each component in a mixture. frontiersin.org It is particularly useful for assessing the purity of this compound and separating it from impurities or unreacted starting materials. Different HPLC modes, such as reversed-phase HPLC (RP-HPLC), can be employed depending on the properties of the compound. frontiersin.orgrsc.org

For this compound, RP-HPLC is commonly used, where separation is based on the differential hydrophobic interactions between the molecules and the stationary phase. The Cbz group provides a hydrophobic handle, while the PEG chain adds hydrophilicity. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is optimized to achieve good separation. rsc.org Detection is often done using a UV detector, taking advantage of the Cbz chromophore. rsc.orginnovareacademics.in HPLC can also be used to monitor the progress of conjugation reactions and to assess the purity of the final conjugate. frontiersin.org

Gel Permeation Chromatography (GPC) for Polymer Size Distribution

GPC, also known as size exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. frontiersin.orgshimadzu.be This technique is essential for determining the molecular weight distribution of polymers like PEG and PEGylated conjugates. shimadzu.be

Mass Spectrometry (MS) Techniques for Molecular Weight and Conjugate Identification

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for identifying its conjugates. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides highly accurate molecular weight information, which is essential for confirming the synthesis of the target compound and verifying successful conjugation reactions. The hydrophilic nature of the PEG chain in this compound can influence ionization and require specific MS techniques and sample preparation methods for optimal analysis.

MALDI-TOF MS in Bioconjugate Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a widely used technique for the characterization of synthetic polymers, peptides, proteins, and their conjugates, including PEGylated molecules precisepeg.combldpharm.combroadpharm.combroadpharm.commedkoo.comnih.gov. This soft ionization technique is particularly useful for analyzing larger molecules and mixtures, providing information on the molecular weight distribution of polydisperse samples and confirming the presence of the intended product precisepeg.combroadpharm.com.

For this compound, MALDI-TOF MS can be employed to determine its molecular weight and assess its purity. In the context of bioconjugation, where this compound is conjugated to a biomolecule, MALDI-TOF MS of the reaction mixture can indicate the formation of the conjugate by showing a shift in mass corresponding to the addition of the this compound moiety to the biomolecule bldpharm.combroadpharm.com. This technique is valuable for quickly verifying the success of a conjugation reaction and estimating the degree of conjugation, although quantifying the exact loading ratio might require complementary techniques.

The choice of matrix and cationizing agent is crucial for obtaining high-quality MALDI-TOF spectra of PEGylated compounds broadpharm.commedkoo.com. Common matrices for PEG analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (2,5-DHB), and sinapinic acid (SA) broadpharm.commedkoo.com. Sodium or potassium salts are often used as cationizing agents to facilitate ionization of the PEG chains broadpharm.commedkoo.com.

Advanced MS for Detailed Structural Elucidation

While MALDI-TOF MS is excellent for molecular weight determination and assessing sample heterogeneity, advanced MS techniques, often coupled with liquid chromatography (LC-MS), provide more detailed structural information and are essential for comprehensive characterization of this compound and its conjugates, especially for identifying impurities and confirming conjugation sites.

High-Resolution Mass Spectrometry (HRMS), such as those utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass analyzers, offers high mass accuracy, allowing for the determination of the elemental composition of the intact molecule and its fragments. This is vital for confirming the molecular formula of this compound (C30H51NO14, Molecular Weight: 649.730) and identifying potential impurities based on their exact mass.

Tandem Mass Spectrometry (MS/MS), where selected ions are fragmented and the resulting fragment ions are mass analyzed, provides structural information. For this compound conjugates, MS/MS can help elucidate the structure of the linker and confirm its attachment to the biomolecule. Techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) can be used to fragment the conjugate ions, yielding characteristic fragment ions that reveal details about the Cbz group, the PEG chain, the acid terminus, and the linkage to the biomolecule.

LC-MS is particularly powerful for analyzing complex reaction mixtures and purifying the target conjugate before MS analysis broadpharm.com. Coupling LC with HRMS/MS allows for the separation of different species in the mixture, followed by accurate mass measurement and fragmentation for structural confirmation of each component, including the desired conjugate and any byproducts or impurities.

Furthermore, advanced techniques like Ion Mobility Spectrometry (IMS) coupled with MS can provide an additional dimension of separation based on the shape and size of the ions, offering insights into the conformation of PEGylated molecules and helping to differentiate isobaric species (molecules with the same nominal mass but different structures).

Biorecognition and Biocompatibility in Research Contexts

Impact of PEGylation on Reducing Non-Specific Interactions

A key advantage conferred by PEGylation, and thus by the incorporation of PEG chains like the PEG10 in Cbz-N-PEG10-acid, is the reduction of non-specific interactions, particularly the adsorption of proteins and other biomolecules onto surfaces or conjugated species. Non-specific binding can lead to issues such as surface fouling, decreased target specificity, and artifacts in various biological assays and applications mdpi.comtandfonline.com.

The mechanism by which PEG reduces non-specific interactions involves the creation of a hydrophilic cloud or hydration layer around the modified entity. mdpi.comnih.gov This dense layer of bound water molecules acts as a steric barrier, physically hindering the close approach and subsequent adsorption of other molecules, including proteins, peptides, and cells. mdpi.comucl.ac.be The flexible and dynamic nature of the PEG chains in solution contributes to this steric exclusion effect. ucl.ac.be

Research has extensively demonstrated the effectiveness of PEGylation in minimizing non-specific protein binding in various contexts. For instance, studies on PEG-modified hydrogels have shown a significant reduction in non-specific protein adsorption, leading to improved assay sensitivity and a decrease in background noise in immunoassays. nih.govresearchgate.net One study demonstrated that the addition of PEG-diacrylate to hydrogels resulted in a 10-fold decrease in non-specific binding in immunoassays for Staphylococcal Enterotoxin B (SEB). nih.govresearchgate.net

PEG Presence in HydrogelNon-Specific Binding (Arbitrary Units)Specific Binding (Arbitrary Units)
Without PEGHighModerate
With PEG-diacrylateLow (Approx. 10-fold decrease)High (Approx. 6-fold increase)

Illustrative data based on findings regarding PEG-modified hydrogels in immunoassays nih.govresearchgate.net.

The density and molecular weight of the grafted PEG chains influence the extent of reduction in non-specific interactions. Higher PEG densities and longer PEG chains generally lead to more effective shielding. mdpi.commdpi.com For this compound, the PEG10 chain length contributes to this steric hindrance, and the ability to control the density of conjugation through the reactive end groups allows for optimization of this effect in specific applications.

Influence on Cellular Uptake Mechanisms

The presence of PEG chains, such as the PEG10 unit in this compound conjugates, can significantly influence the interactions of modified molecules or nanoparticles with cell membranes and subsequently affect their cellular uptake mechanisms. PEGylation is often employed to reduce the cellular uptake of nanoparticles and other delivery systems, thereby prolonging their circulation time in the bloodstream by minimizing recognition and uptake by cells of the mononuclear phagocyte system (MPS). mdpi.comnih.gov

However, the effect of PEGylation on cellular uptake is complex and can be dependent on various factors, including the molecular weight and density of the PEG, the nature of the conjugated molecule or nanoparticle, and the specific cell type. mdpi.compsyclopeptide.comresearchgate.net While PEGylation generally leads to reduced uptake, some studies have shown that in certain contexts, PEGylated nanoparticles can still be internalized by cells, often through active endocytic pathways. nih.govmdpi.comacs.org

Research investigating the cellular uptake of PEGylated systems has identified various endocytic mechanisms involved. These can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, depending on the characteristics of the PEGylated entity and the cell line. nih.govmdpi.comacs.orgmed-life.cn For example, studies on PEGylated niosomes demonstrated that their uptake by co-cultured Caco-2 and HT29 cells relied on active endocytosis, showing dependence on time, energy, and concentration. mdpi.com

FormulationCellular Uptake MechanismEnergy Dependence
TP5 in solutionPrimarily MRP5 endocytosis and passive pathwayNot specified
TP5-PEG-niosomesAdsorptive- and clathrin-mediated endocytosis, requiring energy mdpi.comYes

Illustrative data based on findings regarding the cellular uptake of PEGylated niosomes mdpi.com.

The PEG chain length can also play a role in cellular uptake. Some studies suggest that longer PEG chains may lead to lower cellular uptake, while others indicate that the optimal PEG length for cellular interaction can vary depending on the specific application and target cell. mdpi.comnih.gov The PEG10 length of this compound contributes a specific degree of steric hindrance and hydrophilicity that will influence the cellular interactions of molecules conjugated via this linker.

Role in Modulating Immunogenicity in Research Models

Polyethylene (B3416737) glycol is widely regarded as a non-immunogenic polymer, and PEGylation is a common strategy used in research models and therapeutic development to reduce the immunogenicity and antigenicity of conjugated molecules, particularly proteins and peptides. ucl.ac.bepsyclopeptide.comfrontiersin.org By shielding potential epitopes through steric hindrance, PEGylation can decrease the likelihood of triggering an immune response. ucl.ac.befrontiersin.org

However, despite its generally low immunogenicity, challenges related to anti-PEG antibody formation have been observed in research models and clinical settings. tandfonline.commdpi.comresearchgate.netbiorxiv.orgmdpi.com The formation of antibodies against the PEG moiety can lead to accelerated blood clearance (ABC) of PEGylated constructs upon repeated administration, potentially reducing their efficacy and increasing the risk of adverse reactions. tandfonline.commdpi.comresearchgate.netmdpi.com

Studies in animal models have shown that while PEG itself may elicit a weak immune response, a stronger response can be observed with PEGylated proteins. tandfonline.comresearchgate.net The immunogenic character can be influenced by factors such as the molecular weight and density of the PEG, as well as the nature of the conjugated molecule. tandfonline.comresearchgate.netmdpi.com For instance, a high density of PEG modification has been suggested to potentially lead to weaker antibody responses due to enhanced masking of immunogenic epitopes. mdpi.com

Research has explored the factors contributing to anti-PEG antibody formation, including the role of the PEG terminus. mdpi.combiorxiv.org Studies have investigated the prevalence of anti-PEG antibodies and their binding to different PEG structures in human samples and animal models. tandfonline.combiorxiv.org

PEG Type (on LNP)Binding with Pre-existing Anti-PEG Antibodies (Relative Level)
MeO-PEGHigher biorxiv.org
OH-PEGLower biorxiv.org

Illustrative data based on findings comparing antibody binding to different PEG termini biorxiv.org.

While the PEG10 chain in this compound contributes to the goal of reducing immunogenicity through steric shielding when incorporated into a larger molecule, the potential for anti-PEG antibody formation remains a consideration in the design and evaluation of such conjugates in research models, particularly in studies involving repeated administration.

Degradation and Stability of Cbz N Peg10 Acid Conjugates in Biological Mimics

Enzymatic Cleavage of the Cbz Protecting Group

The Cbz (carboxybenzyl) group is a common protecting group for amines masterorganicchemistry.comrsc.org. Its removal, often referred to as deprotection, is a key step in synthesis and can also occur in biological environments through enzymatic activity. While traditional chemical deprotection methods for Cbz groups include catalytic hydrogenation (e.g., with Pd-C/H₂) or treatment with strong acids or nucleophiles, enzymatic cleavage offers a milder and more selective alternative masterorganicchemistry.comgoogle.comorganic-chemistry.org.

Specific enzymes, sometimes referred to as "deprotectases" or amidohydrolases, have demonstrated the ability to cleave the Cbz group. For instance, an enzyme from Sphingomonas paucimobilis has been shown to hydrolyze the Cbz group from various Cbz-protected amino acids rsc.orggoogle.com. Studies have investigated the activity of such enzymes towards Cbz-protected compounds, highlighting their potential for selective deprotection in biological contexts google.com. The hydrolysis of the Cbz group typically yields the free amine and benzyl (B1604629) alcohol as a byproduct rsc.org.

Research findings indicate that the efficiency of enzymatic Cbz cleavage can be influenced by the structure of the molecule attached to the protected amine google.com. While direct studies on the enzymatic cleavage of the Cbz group specifically within the context of Cbz-N-PEG10-acid conjugates were not extensively detailed in the provided search results, the known enzymatic activity towards Cbz-amines suggests that such cleavage is a potential degradation pathway for this compound conjugates in biological systems containing relevant enzymatic activity.

Stability of the PEG Linker in Various Conditions

Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation due to their biocompatibility, water solubility, and ability to enhance the stability and pharmacokinetics of conjugated molecules axispharm.comaxispharm.comchempep.comgoogle.com. The PEG chain itself is generally considered to be highly stable under a variety of physiological conditions. axispharm.comaxispharm.comchempep.com

PEG linkers are known for their resistance to degradation in aqueous solutions and biological fluids. chempep.com Their stability contributes to increased solubility, enhanced stability of conjugated molecules against degradation and immunogenicity, and improved bioavailability by reducing clearance in biological systems. axispharm.comaxispharm.com

Studies on PEG linkers in biological mimics often assess their stability in conditions simulating blood plasma or varying pH levels. axispharm.comnih.gov The length of the PEG chain can influence the properties of the conjugate, but the primary factors affecting the stability of the linker portion often relate to the nature of the bonds formed during conjugation and the presence of any intentionally cleavable moieties within the linker structure chempep.comnih.gov. The PEG10 chain in this compound is expected to exhibit the general high stability characteristic of PEG polymers in biological environments, provided the linkages at either end are also stable under those conditions.

Hydrolytic Stability of Amide Linkages Formed with this compound

This compound possesses a carboxylic acid functional group, which is commonly used to form amide bonds with primary amine groups on biomolecules or other entities during conjugation broadpharm.com. Amide bonds are generally considered to be hydrolytically stable under physiological conditions (neutral pH and moderate temperature). tandfonline.comresearchgate.net

Research comparing different types of linkages in polymer conjugates, such as amide versus ester bonds, has consistently shown that amide linkages exhibit higher hydrolytic stability. tandfonline.comresearchgate.netresearchgate.net For example, studies on PEGylated derivatives have indicated that conjugates linked via amide bonds are significantly more stable to hydrolysis in buffered solutions compared to those linked via ester bonds. tandfonline.comresearchgate.net This inherent stability of the amide bond is a key advantage when designing conjugates intended to remain intact in circulation or in specific biological compartments.

Implications of Linker Degradation on Conjugate Functionality in Research Models

The degradation of the linker in a conjugate formed with this compound can have significant implications for the conjugate's functionality and behavior in research models. The Cbz group is designed to be cleavable, serving as a potential release mechanism for the modified molecule. The PEG linker, while generally stable, connects the Cbz-protected amine end to the carboxylic acid end, which forms an amide bond with the conjugated entity.

Enzymatic cleavage of the Cbz group would result in the removal of the Cbz moiety, potentially altering the polarity and reactivity of that end of the PEGylated molecule. If the Cbz group is intended to be removed at a specific site or time, its premature or off-target cleavage could lead to unintended distribution or activity of the conjugate or the released PEGylated species. Conversely, if the Cbz cleavage is a designed activation step, efficient and specific enzymatic activity is crucial for the conjugate's intended function.

Degradation of the PEG linker itself, although less likely under physiological conditions compared to certain cleavable bonds, could lead to the detachment of the PEG chain from the conjugated molecule. nih.gov Since PEGylation is often employed to improve solubility, reduce aggregation, prolong circulation half-life, and decrease immunogenicity, the loss of the PEG chain due to linker degradation would likely result in a loss of these beneficial properties. axispharm.comaxispharm.comchempep.comgoogle.com This could lead to increased clearance of the conjugated molecule, reduced efficacy, or increased potential for an immune response.

The hydrolytic stability of the amide linkage formed by the carboxylic acid of this compound is important for maintaining the integrity of the conjugate. If this amide bond were to hydrolyze, it would release the conjugated entity from the PEG linker. Depending on the design of the conjugate and its intended mechanism of action, this release could be either a desired event (e.g., for targeted drug delivery where the drug is released intracellularly) or an undesired event (e.g., if the conjugate is meant to act as a stable, intact entity). nih.gov The high hydrolytic stability of amide bonds generally supports the design of conjugates that remain intact in the extracellular environment. tandfonline.comresearchgate.net

In research models, understanding the degradation pathways and rates of this compound conjugates is essential for interpreting results and predicting in vivo behavior. Factors such as the specific enzymes present in the biological mimic or model organism, the local pH environment, and the presence of other degrading agents can all influence the stability of the conjugate. nih.govnih.govresearchgate.net Characterizing the degradation profile allows researchers to correlate the structural integrity of the conjugate with its observed biological activity, distribution, and clearance.

Linkage TypeGeneral Hydrolytic Stability (Physiological pH)Potential for Enzymatic CleavageImplications for Conjugate Stability
Cbz-N (Carbamate)Generally stable, but can be enzymatically cleaved. rsc.orggoogle.comYes, by specific amidohydrolases/deprotectases. rsc.orggoogle.comCleavage releases the free amine and benzyl alcohol, altering conjugate properties.
PEG (Ether backbone)High stability. chempep.comGenerally resistant to enzymatic cleavage of the ether bonds.Backbone integrity is typically maintained in biological mimics.
Amide (formed with -COOH of this compound)High stability. tandfonline.comresearchgate.netresearchgate.netGenerally resistant to enzymatic cleavage by peptidases unless specifically designed as a substrate.Contributes significantly to the overall stability of the conjugate in extracellular environments.

This table summarizes the general stability characteristics of the different components and linkages within a this compound conjugate in biological mimics.

Emerging Research Frontiers and Future Perspectives

Advanced Design of Cbz-N-PEG10-acid Analogues for Specific Applications

The design of this compound analogues focuses on modifying the PEG chain length, the terminal functional groups, or the cleavable nature of the linker to tailor properties for specific applications. While this compound itself incorporates a PEG chain of 10 ethylene (B1197577) glycol units, studies on related Cbz-PEG-acid derivatives with varying PEG lengths (e.g., PEG3, PEG8, PEG15, PEG24) highlight the impact of chain length on properties such as solubility, pharmacokinetics, and interaction with biological systems broadpharm.comcreative-biolabs.combroadpharm.combroadpharm.combiochempeg.combiochempeg.comgoogle.com.

Analogues may involve replacing the terminal carboxylic acid with other functional groups like azides, maleimides, or activated esters (such as NHS esters) to enable conjugation via different chemistries, including click chemistry biochempeg.combroadpharm.com. Similarly, the Cbz-protected amine can be deprotected under acidic conditions to yield a free amine, allowing for subsequent reactions broadpharm.combroadpharm.combroadpharm.com. Research into Cbz-PEG linkers demonstrates their utility in bioconjugation strategies broadpharm.comcreative-biolabs.combroadpharm.combiosynth.com.

An example of an advanced design is the development of optimized Cbz-PEG analogues for enhancing the stability and activity of therapeutic peptides. In one study, an optimized Cbz-PEG6 analogue of apelin-17 showed significantly improved stability in blood and demonstrated blood-pressure lowering effects and fast recovery of heart function in a Langendorff assay researchgate.net. This research underscores the importance of the aromatic head group (like Cbz) in contributing to proteolytic resistance and increased plasma stability of PEGylated peptides researchgate.net. Such findings suggest that modifying the Cbz group or its linkage to the PEG chain in this compound could lead to analogues with tuned stability and biological interactions for specific therapeutic or diagnostic applications.

The inherent properties of PEG, such as its ability to increase solubility and alter pharmacokinetics by increasing hydrodynamic radius and reducing renal clearance, are key drivers in the design of these analogues for pharmaceutical and biotechnological applications nih.govthermofisher.comenovatia.comcanterbury.ac.nzmdpi.comissuu.comissuu.com.

Integration into Multi-component Bioconjugates and Supramolecular Assemblies

This compound and its analogues are valuable components in the construction of complex multi-component bioconjugates and supramolecular assemblies. The terminal carboxylic acid group readily reacts with primary amines on biomolecules (such as lysine (B10760008) residues on proteins or the N-terminus of peptides) in the presence of coupling agents, forming stable amide bonds broadpharm.combroadpharm.com. The Cbz-protected amine can be deprotected to introduce a free amine handle for conjugation with other molecules or surfaces broadpharm.combroadpharm.combroadpharm.com.

PEGylation, the process of conjugating PEG to biomolecules, is a widely used strategy to improve their therapeutic properties, including enhanced solubility, reduced immunogenicity, and extended circulation half-life biosynth.comnih.govthermofisher.comenovatia.comcanterbury.ac.nzmdpi.comissuu.comnih.govscispace.comgoogle.com. This compound can serve as a flexible linker in the creation of such bioconjugates, connecting a biomolecule to another functional moiety or a solid support.

Beyond simple bioconjugation, PEG derivatives are increasingly integrated into supramolecular assemblies driven by non-covalent interactions like hydrophobic effects, hydrogen bonding, and electrostatic interactions researchgate.netnih.gov. The amphiphilic nature of molecules containing a hydrophilic PEG block and a relatively more hydrophobic segment, such as the Cbz-amine end of this compound, can drive self-assembly in aqueous environments to form structures like micelles, vesicles, or nanoparticles acs.orgmdpi.com.

Research on polymeric micelles for drug delivery has shown the use of PCL-PEG copolymers, where a Cbz-modified PCL-PEG conjugate (CBZ-TMT-PCL-PEG) was developed for targeted delivery, demonstrating the potential of Cbz-modified PEG in self-assembled drug delivery systems mdpi.com. While specific studies detailing the direct incorporation of this compound into supramolecular assemblies are less prevalent in the immediate search results, the principles of PEG-driven self-assembly and the reactivity of its functional groups suggest its potential for creating sophisticated delivery systems or functional nanomaterials. For instance, the self-assembly of PEG-b-PLL and EDTA into nanofibers through electrostatic interactions illustrates how PEG can be a key component in forming ordered supramolecular structures ntu.edu.sg. Peptide-polymer conjugates involving PEG have also been explored for their self-assembly properties and thermogelation behavior, indicating the broader potential of PEG derivatives in creating responsive supramolecular materials nih.gov.

Development of Novel Analytical Approaches for Complex this compound Conjugates

The characterization of PEGylated molecules, particularly complex conjugates involving this compound and biomolecules or supramolecular structures, presents significant analytical challenges. These challenges arise from the inherent polydispersity of PEG (although monodisperse PEGs are increasingly used google.comenovatia.combeilstein-journals.org), the potential for heterogeneous conjugation sites and degrees of PEGylation on biomolecules, and the complexity of the resulting large molecular weight species nih.govenovatia.comcanterbury.ac.nznih.govacs.orgnih.govacs.org.

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated compounds and bioconjugates nih.govthermofisher.comenovatia.comcanterbury.ac.nz. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed to determine the molecular weight of conjugates and assess the degree of PEGylation nih.govthermofisher.comcanterbury.ac.nz. However, the repeating ethylene glycol units of PEG lead to complex mass spectra with characteristic mass differences of 44 Da, which can be challenging to interpret, especially for polydisperse PEG or multiply PEGylated species issuu.com.

To address these complexities, novel MS-based approaches have been developed. Coupling liquid chromatography (LC) with MS (LC/MS) allows for the separation of different conjugated species before MS analysis, improving characterization nih.govacs.orgnih.gov. Advanced techniques like postcolumn addition of amines in LC/MS have been shown to reduce the charge states of PEGylated compounds, simplifying spectra and enabling more accurate mass determination, even for high molecular weight conjugates acs.orgnih.gov. Orbitrap mass spectrometers offer high resolution and accuracy for analyzing intact PEGylated proteins thermofisher.com.

Beyond determining molecular weight and PEGylation degree, identifying the specific attachment sites of PEG on biomolecules is crucial for understanding structure-activity relationships and for regulatory purposes nih.govacs.org. Peptide mapping strategies combined with MS fragmentation techniques (such as collision-induced dissociation) are used to pinpoint PEGylation sites nih.govacs.org.

Other analytical techniques are also employed. High-Performance Liquid Chromatography (HPLC) is used for separation, purification, and quantitative analysis of PEG conjugates nih.govacs.orgnih.gov. Size Exclusion Chromatography (SEC) is valuable for assessing the hydrodynamic size of PEGylated molecules, which is significantly increased compared to their non-PEGylated counterparts canterbury.ac.nz. While not specifically detailed for this compound conjugates in the provided snippets, techniques like NMR spectroscopy would be essential for confirming the structure and purity of the synthetic linker and its smaller conjugates.

The ongoing development of these advanced analytical approaches is critical for the successful research, development, and quality control of complex molecules incorporating this compound, enabling a deeper understanding of their structure and behavior in various applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cbz-N-PEG10-acid, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves carbobenzyloxy (Cbz) protection of the amine group, followed by PEGylation using PEG10 spacer units. Key steps include:

  • Activation of the PEG10 chain with a carboxyl group.
  • Coupling the Cbz-protected amine to the activated PEG10-acid under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
  • Purification via column chromatography or preparative HPLC to remove unreacted intermediates .
    • Purity Verification : Use NMR (¹H/¹³C) to confirm structural integrity and HPLC (≥95% purity threshold) with UV detection at 254 nm. Mass spectrometry (MS) ensures correct molecular weight .

Q. What are the critical factors influencing the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer :

  • Solubility : PEG10’s hydrophilic nature enhances aqueous solubility, but pH adjustments (e.g., neutral to slightly alkaline) may be required. Test solubility in PBS (pH 7.4) and Tris-HCl (pH 8.0) using dynamic light scattering (DLS) to detect aggregation .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Use LC-MS to identify hydrolysis products (e.g., free Cbz-amine or PEG10 fragments) .

Q. How can researchers validate the conjugation efficiency of this compound to target molecules (e.g., peptides)?

  • Methodological Answer :

  • Employ UV-Vis spectroscopy to track absorbance changes at 280 nm (aromatic Cbz group) pre-/post-conjugation.
  • Quantify unreacted PEG10-acid using size-exclusion chromatography (SEC) or fluorescence labeling of free amines (e.g., fluorescamine assay) .
  • Validate with MALDI-TOF MS to confirm molecular weight shifts corresponding to successful conjugation .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data in this compound’s bioactivity across studies?

  • Methodological Answer :

  • Systematic Review : Compare variables such as batch-to-batch purity (via HPLC logs), storage conditions, and assay methodologies (e.g., cell-based vs. biochemical assays) .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed PEG10 chain length, identical cell lines). Use ANOVA to identify significant outliers .
  • Example Table :
Variable TestedStudy A Bioactivity (IC50)Study B Bioactivity (IC50)Potential Confounder
Batch Purity 95%12 µM45 µMStorage temperature
Assay TypeCell-basedBiochemicalDetection method

Q. What strategies optimize the balance between this compound’s steric shielding and target binding affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying PEG spacer lengths (e.g., PEG4 to PEG12). Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Computational Modeling : Perform molecular dynamics simulations to predict PEG10 flexibility and steric hindrance effects on target interaction .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Controls : Standardize reaction time, temperature, and reagent ratios. Implement in-line FTIR for real-time monitoring of coupling efficiency .
  • Quality Metrics : Establish acceptance criteria for intermediates (e.g., PEG10-acid activation efficiency ≥90%) using quantitative NMR .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • High-Resolution MS : Identify impurities at <0.1% levels (e.g., PEG diacids or Cbz degradation products) .
  • 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC for polar/non-polar impurity separation .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies involving this compound?

  • Framework Application :

  • Feasible : Ensure access to controlled synthesis facilities and analytical instrumentation (e.g., LC-MS).
  • Novel : Explore understudied applications (e.g., targeted drug delivery in neurodegenerative diseases).
  • Ethical : Adhere to safety protocols for handling reactive intermediates (e.g., Cbz-Cl) .

Q. What statistical approaches resolve conflicting in vitro vs. in vivo efficacy data for this compound conjugates?

  • Methodological Answer :

  • Use meta-analysis to aggregate data from multiple studies. Apply mixed-effects models to account for interspecies variability (e.g., murine vs. primate models) .
  • Validate with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with in vivo exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.